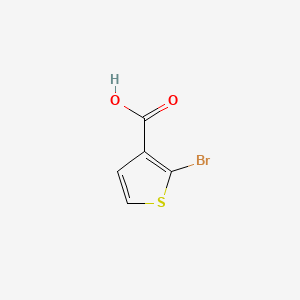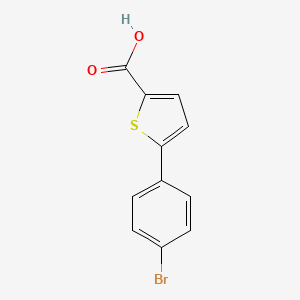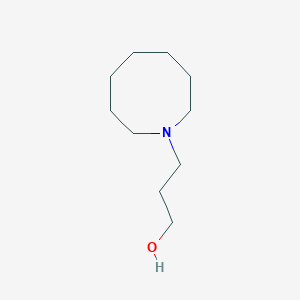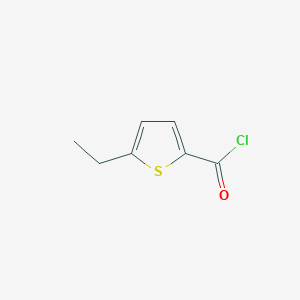![molecular formula C16H20ClN B1280086 (-)-Bis[(S)-1-phenylethyl]amine hydrochloride CAS No. 40648-92-8](/img/structure/B1280086.png)
(-)-Bis[(S)-1-phenylethyl]amine hydrochloride
概要
説明
(-)-Bis[(S)-1-phenylethyl]amine hydrochloride: is a chiral amine compound that is often used in asymmetric synthesis and as a resolving agent for racemic mixtures. The compound is characterized by its two chiral centers, which contribute to its optical activity. The hydrochloride salt form enhances its solubility in water, making it more convenient for various applications in chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Bis[(S)-1-phenylethyl]amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with (S)-1-phenylethylamine, which is commercially available or can be synthesized from (S)-1-phenylethanol through reductive amination.
Formation of the Bis-Amine: Two equivalents of (S)-1-phenylethylamine are reacted with a suitable dihalide, such as 1,2-dibromoethane, under basic conditions to form the bis-amine.
Hydrochloride Salt Formation: The resulting bis-amine is then treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
化学反応の分析
Types of Reactions:
Oxidation: (-)-Bis[(S)-1-phenylethyl]amine hydrochloride can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Imines or oximes.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amine derivatives.
科学的研究の応用
Chemistry:
- Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
- Employed as a resolving agent to separate racemic mixtures into their enantiomers.
Biology:
- Studied for its potential role in the synthesis of biologically active compounds.
- Used in the development of chiral drugs and pharmaceuticals.
Medicine:
- Investigated for its potential use in the synthesis of chiral intermediates for drug development.
- Explored for its role in the production of enantiomerically pure compounds for therapeutic use.
Industry:
- Utilized in the production of fine chemicals and specialty chemicals.
- Applied in the synthesis of chiral catalysts and ligands for industrial processes.
作用機序
The mechanism by which (-)-Bis[(S)-1-phenylethyl]amine hydrochloride exerts its effects is primarily through its role as a chiral auxiliary or resolving agent. The compound interacts with racemic mixtures or prochiral substrates, inducing chirality through steric and electronic effects. This interaction often involves the formation of diastereomeric complexes, which can be separated based on their differing physical properties.
類似化合物との比較
(S)-1-Phenylethylamine: A precursor and structurally similar compound.
®-1-Phenylethylamine: The enantiomer of (S)-1-phenylethylamine.
Bis[®-1-phenylethyl]amine hydrochloride: The enantiomeric counterpart of (-)-Bis[(S)-1-phenylethyl]amine hydrochloride.
Uniqueness:
Chirality: The presence of two chiral centers in this compound makes it unique compared to simpler amines.
Applications: Its use as a chiral auxiliary and resolving agent sets it apart from other similar compounds, providing specific advantages in asymmetric synthesis and chiral resolution.
特性
IUPAC Name |
(1S)-1-phenyl-N-[(1S)-1-phenylethyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16;/h3-14,17H,1-2H3;1H/t13-,14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQCLJZOKDRAOW-IODNYQNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493490 | |
| Record name | (1S)-1-Phenyl-N-[(1S)-1-phenylethyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40648-92-8 | |
| Record name | (1S)-1-Phenyl-N-[(1S)-1-phenylethyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Bis[(S)-1-phenylethyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (-)-Bis[(S)-1-phenylethyl]amine hydrochloride in the synthesis of (R)-2,2'-BINAPHTHOYL-(S,S)-DI(1-PHENYLETHYL) AMINOPHOSPHINE?
A1: this compound serves as a crucial chiral building block in the synthesis. The research article outlines its reaction with (R)-(1,1′-Binaphthalene-2,2′-dioxy)chlorophosphine in the presence of n-Butyllithium. [] This reaction leads to the formation of the target phosphoramidite ligand, (R)-2,2-Binaphthoyl-(S,S)-di(1-phenyl)aminoylphosphine. The chirality of (-)-Bis[(S)-1-phenylethyl]amine is crucial in this step as it directly influences the stereochemistry of the final ligand, ultimately impacting its performance in asymmetric catalysis.
Q2: Why is the chirality of this compound significant in this synthesis?
A2: Asymmetric catalysis relies heavily on the use of chiral ligands to control the stereochemical outcome of reactions. The chirality of this compound is directly transferred to the final phosphoramidite ligand during synthesis. [] This ensures that the ligand can effectively differentiate between enantiomeric transition states in catalytic reactions, leading to the preferential formation of the desired enantiomer of the product.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)











![4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1280035.png)

